REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH:7]([N:10]1[CH2:15][CH2:14][CH:13]([C:16]([NH2:18])=O)[CH2:12][CH2:11]1)([CH3:9])[CH3:8].O.[OH-].[Na+]>C1COCC1>[CH:7]([N:10]1[CH2:15][CH2:14][CH:13]([CH2:16][NH2:18])[CH2:12][CH2:11]1)([CH3:9])[CH3:8] |f:0.1.2.3.4.5,8.9|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
carboxamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
39.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N1CCC(CC1)C(=O)N
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed 18 h
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
Gray mixture was refluxed 18 h
|
Duration
|
18 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
Residue partially dissolved in hexane
|
Type
|
CUSTOM
|
Details
|
to give 25.5 g of crude yellow liquid and 6.9 g hexane insoluble
|
Type
|
CUSTOM
|
Details
|
HPLC purification of 25.5 g liquid with 20% MeOH-EtOAc/Silica Gel
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N1CCC(CC1)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.5 g | |
YIELD: PERCENTYIELD | 28% | |
YIELD: CALCULATEDPERCENTYIELD | 23.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |